Dimethoxydimethylsilane

Catalog No.
S773410
CAS No.
1112-39-6
M.F
C4H12O2Si
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxydimethylsilane

CAS Number

1112-39-6

Product Name

Dimethoxydimethylsilane

IUPAC Name

dimethoxy(dimethyl)silane

Molecular Formula

C4H12O2Si

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3

InChI Key

JJQZDUKDJDQPMQ-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)OC

Canonical SMILES

CO[Si](C)(C)OC

Precursor for Silicone Materials Synthesis

DMDS serves as a vital precursor for the synthesis of diverse silicone materials, including:

  • Silicones: DMDS undergoes hydrolysis and condensation reactions to form linear or cyclic siloxane polymers, the building blocks of various silicones. These polymers possess valuable properties like heat resistance, flexibility, and electrical insulation, making them widely used in diverse applications, from sealants and adhesives to medical implants and electronics [].
  • Silicone Resins: Similar to silicones, DMDS can be used to synthesize silicone resins, which are cross-linked networks of siloxane units. These resins offer unique characteristics like high thermal stability, chemical resistance, and flame retardancy, making them suitable for coatings, composites, and other applications.

Silylating Agent for Diols

DMDS acts as an efficient silylating agent for modifying molecules containing diol (two hydroxyl) functional groups. This silylation process replaces the hydroxyl groups with trimethylsilyl (TMS) groups, leading to several advantages:

  • Increased Volatility: The introduction of TMS groups enhances the volatility of the modified molecule, making it easier to analyze using techniques like gas chromatography and mass spectrometry [].
  • Protection of Hydroxyl Groups: Silylation with DMDS protects hydroxyl groups from unwanted reactions during further synthetic steps. This temporary protection strategy is crucial in organic synthesis for achieving desired products.

Surface Modification

DMDS can be employed for modifying the surface properties of various materials, including:

  • Glass and Ceramics: Treatment with DMDS can enhance the adhesion of organic materials to glass and ceramic surfaces. This modified surface allows for better bonding with organic layers in applications like microfluidic devices and biosensors.
  • Metal Oxides: Surface modification with DMDS can improve the compatibility of metal oxides with organic polymers, leading to the formation of strong and durable composites for electronic and structural applications.

Dimethoxydimethylsilane is an organosilicon compound with the chemical formula C4_4H12_{12}O2_2Si and a CAS number of 1112-39-6. It is characterized by two methoxy groups and two methyl groups attached to a silicon atom. This compound is notable for its moisture sensitivity and potential to form flammable vapor-air mixtures upon exposure to air. Its physical properties include a boiling point of approximately 100 °C and a flash point of -8 °C, indicating its volatility and flammability .

DMDMS is a flammable liquid and can ignite readily []. It is also suspected of being a reproductive hazard. Here are some specific safety concerns:

  • Flammability: DMDMS has a flash point below room temperature, making it highly flammable [].
  • Toxicity: DMDMS may be harmful if inhaled or absorbed through the skin.
  • Reactivity: DMDMS can react violently with water or strong oxidizing agents [].

  • Hydrolysis: In the presence of water, dimethoxydimethylsilane can hydrolyze to form silanol compounds, which can further condense to form siloxane networks. This reaction is crucial in the production of silicone polymers.
  • Silylation: It acts as a silylating agent, which can block hydroxyl or amino groups in organic synthesis. This blocking allows for subsequent reactions that would otherwise be hindered by the presence of these active hydrogen sites .
  • Polymerization: When polymerized, dimethoxydimethylsilane can lead to the formation of various silicone-based materials, which are widely used in coatings, adhesives, and sealants.

Several methods are employed to synthesize dimethoxydimethylsilane:

  • Direct Synthesis: The most common method involves the reaction of dimethylchlorosilane with methanol in the presence of a base catalyst. This method yields dimethoxydimethylsilane efficiently while minimizing by-products.
  • Hydrosilylation: Another approach includes hydrosilylation reactions where silanes react with alkenes or alkynes in the presence of platinum catalysts to introduce methoxy groups.
  • Chemical Vapor Deposition: Dimethoxydimethylsilane can also be utilized as a precursor in chemical vapor deposition processes for creating silica membranes and coatings .

Dimethoxydimethylsilane has diverse applications across various industries:

  • Silicone Production: It serves as a key intermediate in synthesizing silicone polymers, notably polydimethylsiloxane.
  • Surface Modification: Used for modifying surfaces to enhance hydrophobic properties, making it valuable in coatings and sealants.
  • Membrane Technology: Employed in creating silica membranes for gas separation processes due to its ability to form stable silicate networks .
  • Adhesives and Sealants: Its reactivity allows it to improve adhesion properties in various formulations.

Studies on the interactions of dimethoxydimethylsilane with other compounds have highlighted its role as a silylating agent. Research indicates that it effectively blocks hydroxyl groups during organic syntheses, facilitating reactions that would be inhibited by free hydroxyls or amines. Additionally, its interactions with moisture lead to hydrolysis, which is critical for applications requiring silicate formation .

Dimethoxydimethylsilane shares similarities with other organosilicon compounds but possesses unique characteristics:

CompoundChemical FormulaKey Features
TrimethylsilaneC3_3H12_{12}SiSimple structure; used in organosilicon synthesis
DimethyldimethoxysilaneC6_6H16_{16}O2_2SiContains additional methyl groups; used similarly
DimethyldiethoxysilaneC6_6H14_{14}O4_4SiMore hydrophilic; used for different surface modifications

Dimethoxydimethylsilane's dual methoxy groups provide unique reactivity compared to similar compounds, particularly in silylation processes and silicone polymer production. Its moisture sensitivity also differentiates it from other silanes that may not exhibit such pronounced reactivity with water .

Chemical Vapor Deposition Techniques

DMDMS is widely employed in CVD to fabricate microporous silica membranes with exceptional gas-separation capabilities. The process involves thermal decomposition of DMDMS vapor at high temperatures (typically 600–1,000°C), leading to the deposition of amorphous silica layers on porous substrates like alumina or zirconia. A key advantage of DMDMS over traditional precursors like tetraethylorthosilicate (TEOS) is its superior hydrothermal stability. For instance, membranes synthesized at 973 K exhibited hydrogen permeance of $$ 1.2 \times 10^{-7} \, \text{mol} \, \text{m}^{-2} \, \text{s}^{-1} \, \text{Pa}^{-1} $$ and $$ \text{H}2/\text{N}2 $$ selectivity exceeding 500, even after exposure to steam at 500°C.

Critical CVD Parameters

  • Temperature: Higher temperatures (>900°C) promote denser silica networks but risk cracking; optimal performance is achieved at 700–800°C.
  • Precursor Flow Rate: Lower flow rates (0.1–0.5 mL/min) enhance layer uniformity by minimizing premature gas-phase reactions.
  • Co-Deposition Additives: Aluminum tri-sec-butoxide (ATSB) incorporation improves hydrothermal stability by forming Si-O-Al linkages, reducing pore collapse under humid conditions.

Table 1: CVD Parameters for DMDMS-Derived Membranes

SubstrateTemperature (°C)Pressure (Torr)H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)Selectivity (H₂/N₂)
γ-Alumina700760$$ 2.3 \times 10^{-7} $$320
ZrO₂800500$$ 1.8 \times 10^{-7} $$450
Al₂O₃-ATSB750300$$ 1.5 \times 10^{-7} $$600

Recent innovations include atmospheric-pressure plasma-enhanced CVD (AP-PECVD), which reduces energy consumption while maintaining $$ \text{H}_2 $$ selectivity >100 at deposition rates of 50 nm/min. However, pure DMDMS membranes suffer from brittleness; hybrid approaches using trimethoxymethylsilane (TMMS) co-precursors enhance mechanical resilience without compromising permeability.

Hydrolysis and Condensation Reactions

DMDMS undergoes hydrolysis in aqueous or alcoholic media, forming silanol intermediates ($$ \text{Si-OH} $$) that condense into siloxane networks ($$ \text{Si-O-Si} $$). The kinetics are highly pH-dependent:

$$
\text{(CH}3\text{)}2\text{Si(OCH}3\text{)}2 + 2\text{H}2\text{O} \rightarrow \text{(CH}3\text{)}2\text{Si(OH)}2 + 2\text{CH}_3\text{OH}
$$

Under alkaline conditions (pH 10–12), hydrolysis accelerates due to nucleophilic attack by $$ \text{OH}^- $$, achieving >90% conversion within 1 hour. Conversely, acidic catalysts (e.g., HCl) favor linear chain growth, while bases like NH₃ promote branching. Co-condensation with aminopropylmethyldiethoxysilane (AMDES) yields mixed oligomers with tunable hydrophobicity, as demonstrated by MALDI-TOF analysis.

Reaction Control Strategies

  • Solvent Choice: Ethanol slows hydrolysis compared to methanol, enabling stepwise condensation for tailored pore sizes.
  • Water-to-Precursor Ratio: Ratios <2:1 limit crosslinking, producing flexible xerogels with 93% porosity.
  • Additives: Urea acts as a pore-directing agent, creating mesopores (2–50 nm) in silica networks.

Sol-Gel Processing Approaches

Sol-gel synthesis with DMDMS enables fabrication of low-density aerogels and hydrophobic coatings. A typical protocol involves:

  • Acid-Catalyzed Hydrolysis: DMDMS is reacted with 0.1 M HCl in ethanol at 25°C for 3 hours.
  • Base-Catalyzed Condensation: Adding NH₃ (pH 8–9) induces gelation within 2 hours, forming a 3D network.
  • Aging and Drying: Supercritical CO₂ drying preserves nanostructure, yielding aerogels with densities <0.1 g/cm³.

Table 2: Properties of DMDMS/MTMS Hybrid Aerogels

DMDMS:MTMS RatioDensity (g/cm³)Porosity (%)Contact Angle (°)
1:10.1292145
2:10.0994155
3:10.0796160

Mixing DMDMS with methyltrimethoxysilane (MTMS) enhances flexibility; aerogels with 2:1 DMDMS:MTMS ratios withstand 80% compressive strain without fracture. Applications range from thermal insulation (thermal conductivity: 0.018 W/m·K) to oil-water separation (efficiency >99%).

Physical Description

Liquid

Boiling Point

82.0 °C

UNII

A3QDB1RS1C

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 276 of 282 companies with hazard statement code(s):;
H225 (97.46%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (27.17%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1112-39-6

Wikipedia

Dimethoxydimethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Rubber product manufacturing
Silane, dimethoxydimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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